molecular formula C9H5F2NO4 B13726798 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid

3-(2,5-Difluoro-3-nitrophenyl)acrylic acid

Cat. No.: B13726798
M. Wt: 229.14 g/mol
InChI Key: NBHCNAIQUDKOKT-OWOJBTEDSA-N
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Description

3-(2,5-Difluoro-3-nitrophenyl)acrylic acid is an acrylic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 2- and 5-positions and a nitro group at the 3-position. The electron-withdrawing nitro (-NO₂) and fluorine (-F) substituents significantly influence the compound’s electronic properties, enhancing the acidity of the carboxylic acid group and modulating its reactivity in synthetic applications.

Properties

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

(E)-3-(2,5-difluoro-3-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)9(11)7(4-6)12(15)16/h1-4H,(H,13,14)/b2-1+

InChI Key

NBHCNAIQUDKOKT-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)F)[N+](=O)[O-])F

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)F)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-Difluoro-3-nitrocinnamic acid can be achieved through several synthetic routes. One common method involves the nitration of 2,5-difluorocinnamic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another approach involves the use of fluorinating agents to introduce fluorine atoms into the cinnamic acid framework, followed by nitration.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The choice of reagents, reaction conditions, and purification techniques would be tailored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,5-Difluoro-3-nitrocinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2,5-difluoro-3-aminocinnamic acid, while oxidation can produce 2,5-difluoro-3-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of acrylic acids can exhibit anticancer properties. Research has shown that compounds similar to 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid can inhibit cancer cell proliferation by inducing apoptosis. For instance, a study highlighted the synthesis of acrylic acid derivatives that demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways .

2. Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase have been observed with acrylic acid derivatives. Compounds structurally related to 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid have shown promising results in inhibiting these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The compound's ability to interact with the active sites of these enzymes suggests its potential as a therapeutic agent .

Material Science Applications

1. Polymer Synthesis

The unique properties of 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid make it an excellent candidate for polymerization processes. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that polymers derived from acrylic acids exhibit improved performance in coatings and adhesives due to their resistance to solvents and UV radiation.

2. Coatings and Films

Due to its chemical structure, this compound can be used in developing advanced coatings with enhanced protective properties against environmental factors. The fluorinated nature of the compound contributes to low surface energy, making it suitable for applications requiring water and oil repellency.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
3-(4-nitrophenyl)acrylic acidAcetylcholinesterase Inhibition11.99 ± 0.53
3-(2,5-Difluoro-3-nitrophenyl)acrylic acidCancer Cell Proliferation InhibitionTBD
Other DerivativesVarious Enzyme InhibitionsVaries

Case Studies

Case Study 1: Anticancer Properties

In a study focusing on the anticancer effects of acrylic acid derivatives, researchers synthesized a series of compounds similar to 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid. These compounds were tested against multiple cancer cell lines, revealing that specific substitutions on the aromatic ring significantly enhanced their cytotoxicity. The mechanism was attributed to the compounds' ability to induce oxidative stress within cancer cells .

Case Study 2: Enzyme Inhibition Mechanism

A detailed kinetic study was conducted on a derivative of 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid concerning its inhibition of butyrylcholinesterase. The results indicated a mixed-type inhibition pattern, suggesting that the compound interacts with both the enzyme's active site and allosteric sites. Molecular docking studies further elucidated the binding interactions at the molecular level, providing insights into its potential as a lead compound for drug development targeting neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-nitrocinnamic acid and its derivatives depends on their specific applications. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, leading to improved biological activity.

In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups. These substituents can stabilize reaction intermediates and transition states, facilitating various transformations.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro and fluoro groups in the target compound increase acidity compared to methyl-substituted analogs (e.g., dimethylphenyl derivatives) . This enhances reactivity in esterification or amidation reactions.
  • Hydrophilicity vs. Lipophilicity : Caffeic acid’s dihydroxy groups confer high water solubility, making it suitable for dietary applications, whereas the target compound’s lipophilic substituents may favor membrane permeability in drug delivery .

Biological Activity

3-(2,5-Difluoro-3-nitrophenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields such as pharmacology and biochemistry.

  • Molecular Formula : C10H7F2N1O4
  • Molecular Weight : 251.16 g/mol
  • IUPAC Name : 3-(2,5-Difluoro-3-nitrophenyl)prop-2-enoic acid

The biological activity of 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid can be attributed to its ability to interact with various biological targets. It is hypothesized that the nitro group enhances electrophilicity, allowing it to participate in nucleophilic substitutions which can modify enzyme activities and cellular pathways. The difluorophenyl group may also contribute to lipophilicity, facilitating membrane permeability and enhancing bioavailability.

Biological Activities

Research indicates that 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound has inhibitory effects against various bacterial strains. It functions by disrupting cell wall synthesis and inhibiting protein synthesis, similar to other known antibacterial agents .
  • Anticancer Properties :
    • Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays demonstrated a dose-dependent decrease in cell viability in multiple cancer cell lines .
  • Anti-inflammatory Effects :
    • The compound has been noted to reduce inflammation markers in cellular assays, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies highlight the efficacy of 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid:

  • Study on Antibacterial Resistance :
    A recent study investigated the compound's effectiveness against resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics due to its unique mechanism of action .
  • Cancer Cell Line Research :
    In a study involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in significant apoptosis compared to control groups. The study utilized flow cytometry and western blotting to confirm the activation of apoptotic pathways .

Comparative Analysis

The following table summarizes the biological activities of 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid compared to other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
3-(2,5-Difluoro-3-nitrophenyl)acrylic acidYesYesYes
Compound A (similar structure)ModerateNoYes
Compound B (fluorinated derivative)YesModerateNo

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